molecular formula C10H7ClN4O B13195916 6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13195916
M. Wt: 234.64 g/mol
InChI Key: OACABCVUGSJTGW-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position, a 3-methylfuran-2-yl group at the 3rd position, and a fused triazole and pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the 3-methylfuran-2-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H7ClN4O

Molecular Weight

234.64 g/mol

IUPAC Name

6-chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C10H7ClN4O/c1-6-4-5-16-9(6)10-13-12-8-3-2-7(11)14-15(8)10/h2-5H,1H3

InChI Key

OACABCVUGSJTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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